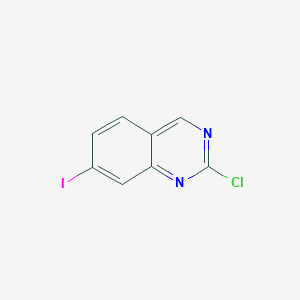

2-Chloro-7-iodoquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-7-iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound this compound is characterized by the presence of chlorine and iodine atoms at the 2nd and 7th positions of the quinazoline ring, respectively .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-iodoquinazoline typically involves halogenation reactions. One common method is the iodination of 2-chloroquinazoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature, while the iodine at position 7 participates in transition-metal-catalyzed reactions.

Key Reactions:

-

Amine Substitution :

Reaction with primary/secondary amines replaces chlorine at position 2. For example:

2 Chloro 7 iodoquinazoline+R NH2→2 Amino 7 iodoquinazoline+HClYields range from 70–85% under reflux in ethanol.

-

Hydroxylation :

Alkaline hydrolysis converts chlorine to hydroxyl groups:

2 ClNaOH H2O2 OH

Cross-Coupling Reactions

The iodine substituent facilitates metal-catalyzed cross-couplings, enabling structural diversification at position 7.

Table 1: Cross-Coupling Reactions of 2-Chloro-7-iodoquinazoline

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 7-Aryl/heteroaryl derivatives | 85–92 |

| Sonogashira Coupling | Pd/C, CuI, NEt₃, EtOH, 70°C | 7-Alkynylated quinazolines | 90–98 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | 7-Amino-substituted derivatives | 78–88 |

Data adapted from protocols for analogous iodoquinazolines .

Electrophilic Substitution

Electrophilic attacks are less common due to electron-deficient aromatic rings but occur at specific positions:

-

Nitration :

Using HNO₃/H₂SO₄ introduces nitro groups preferentially at position 6 or 8 (relative to halogens) .

2 Cl 7 I quinazolineHNO32 Cl 6 NO2 7 I quinazoline -

Halogenation :

Further halogenation (e.g., bromination) occurs at position 5 or 8 under radical conditions .

Cyclization and Heterocycle Formation

The quinazoline scaffold participates in cyclocondensation reactions:

-

Pyrazole Formation :

Reacting with hydrazines yields fused pyrazoloquinazolines:

2 Cl 7 I quinazoline+NH2NH2→Pyrazolo 1 5 a quinazoline -

Triazole Synthesis :

Click chemistry with azides produces triazole-linked derivatives under Cu(I) catalysis.

Mechanistic Insights

科学的研究の応用

Chemical Characteristics and Synthesis

2-Chloro-7-iodoquinazoline is a member of the quinazoline family, characterized by a fused nitrogen-containing heterocyclic structure. The synthesis of this compound often involves halogenation and substitution reactions that enhance its reactivity and biological activity.

Synthesis Methods:

- Palladium-Catalyzed Cross-Coupling Reactions: This method allows for the introduction of various substituents at the 4 and 6 positions of the quinazoline ring, which can significantly alter its biological properties .

- Click Chemistry: This approach has been utilized to create derivatives of quinazolines with enhanced activity against various targets, including cancer cells .

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug discovery. The following are notable applications:

1. Anticancer Activity:

- Quinazoline derivatives have shown potent inhibitory effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

- Specific derivatives have been evaluated as inhibitors of kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and Cdc2-like kinases .

2. Antimicrobial Properties:

- Research indicates that quinazoline derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have reported effective inhibition zones when tested against strains like Staphylococcus aureus and Escherichia coli .

- The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

3. Anti-inflammatory Effects:

- Some derivatives of this compound have been tested for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

作用機序

The mechanism of action of 2-Chloro-7-iodoquinazoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

類似化合物との比較

2-Chloroquinazoline: Lacks the iodine atom and has different reactivity and biological activity.

7-Iodoquinazoline: Lacks the chlorine atom and exhibits distinct chemical properties.

2,4-Dichloroquinazoline: Contains two chlorine atoms and shows different substitution patterns.

Uniqueness: 2-Chloro-7-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which allows for versatile chemical modifications and the synthesis of a wide range of derivatives with potential biological activities .

生物活性

2-Chloro-7-iodoquinazoline is a heterocyclic compound belonging to the quinazoline family, recognized for its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure that includes a benzene ring and a pyrimidine ring. The presence of chlorine and iodine at the 2 and 7 positions, respectively, enhances its reactivity and potential biological activity. This unique substitution pattern allows for various chemical modifications that can lead to diverse biological applications.

Biological Activities

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:

- Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell proliferation. For instance, derivatives targeting tyrosine kinases have been developed to treat various cancers, including breast cancer .

- Antimicrobial Effects : Several studies have highlighted the antibacterial and antifungal properties of quinazoline derivatives. For example, compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : this compound can act as an inhibitor by binding to specific enzymes or receptors, modulating their activity.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with molecular targets such as receptors or enzymes. The halogen substituents (chlorine and iodine) may facilitate nucleophilic or electrophilic reactions, enhancing its potential as a drug candidate .

Synthesis and Derivatives

Synthesis pathways for this compound typically involve halogenation reactions and cross-coupling techniques. The compound can serve as a precursor for various derivatives with enhanced biological activities.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Chloroquinazoline | Chlorine at position 4 | Anticancer activity |

| 6-Iodoquinazoline | Iodine at position 6 | Antimicrobial properties |

| 2-Bromoquinazoline | Bromine at position 2 | Selective kinase inhibition |

| 4-Iodoquinazoline | Iodine at position 4 | Potential anti-inflammatory effects |

Case Studies

- Anticancer Activity : A study on quinazoline derivatives demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. The presence of halogens in these compounds often correlates with increased potency against cancer cells .

- Antimicrobial Studies : Research evaluating the antibacterial effects of quinazoline derivatives found that certain compounds exhibited strong activity against Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

- Enzyme Inhibition : Investigations into the inhibitory effects on dihydrofolate reductase (DHFR) revealed that some quinazoline derivatives could effectively inhibit this enzyme, which is vital for DNA synthesis in rapidly dividing cells, making them candidates for anticancer therapy .

特性

IUPAC Name |

2-chloro-7-iodoquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACROEMKWMRRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。